

Synthesis and Isotopic Labeling of Chloridazond5: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of **Chloridazon-d5**, a deuterated internal standard crucial for analytical and metabolic studies of the herbicide Chloridazon. This document details a plausible synthetic pathway, experimental protocols, and relevant data, compiled and extrapolated from existing chemical literature and supplier information.

Introduction

Chloridazon, a selective herbicide widely used in agriculture, requires sensitive and accurate detection methods for environmental monitoring and metabolic research.[1][2] Stable isotopelabeled internal standards, such as **Chloridazon-d5**, are indispensable for quantitative analysis using mass spectrometry-based techniques, offering high precision and accuracy by correcting for matrix effects and variations in sample processing.[3] This guide outlines a likely synthetic route for **Chloridazon-d5**, focusing on the introduction of deuterium atoms onto the phenyl ring.

Proposed Synthesis of Chloridazon-d5

The synthesis of **Chloridazon-d5** can be logically approached by utilizing a deuterated starting material, specifically aniline-d5, and following a synthetic sequence analogous to the known synthesis of unlabeled Chloridazon.[1] This method ensures the stable incorporation of five deuterium atoms onto the phenyl ring.



The proposed multi-step synthesis is as follows:

- Diazotization of Aniline-d5: Aniline-d5 is converted to a diazonium salt.
- Reduction to Phenylhydrazine-d5: The diazonium salt is reduced to form phenylhydrazine-d5.
- Condensation Reaction: Phenylhydrazine-d5 is reacted with mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) to form the pyridazinone ring.
- Amination: The final step involves the replacement of a chlorine atom with an amino group to yield Chloridazon-d5.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.

Step 1: Synthesis of Phenylhydrazine-d5 from Aniline-d5

- Materials: Aniline-d5, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Sodium Sulfite (Na₂SO₃), Deionized Water.
- Procedure:
 - Dissolve aniline-d5 in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.
 - Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below
 5 °C to form the diazonium salt solution.
 - In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
 - Slowly add the diazonium salt solution to the sodium sulfite solution.
 - Gradually warm the reaction mixture and then acidify with concentrated HCl.
 - Heat the solution to promote the reduction to phenylhydrazine-d5 hydrochloride.



- Neutralize the solution with a base (e.g., NaOH) to liberate the free phenylhydrazine-d5.
- Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain phenylhydrazine-d5.

Step 2: Synthesis of Chloridazon-d5

- Materials: Phenylhydrazine-d5, Mucochloric Acid, Acetic Acid, Ammonia.
- Procedure:
 - Dissolve phenylhydrazine-d5 and mucochloric acid in glacial acetic acid.
 - Heat the mixture under reflux for several hours to facilitate the condensation and cyclization reaction, forming the pyridazinone ring structure.
 - Cool the reaction mixture and pour it into ice water to precipitate the intermediate product,
 1-(phenyl-d5)-4,5-dichloro-6-pyridazinone.
 - o Filter, wash the solid with cold water, and dry.
 - Suspend the dried intermediate in a suitable solvent (e.g., ethanol) in a pressure vessel.
 - Saturate the suspension with ammonia and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the vessel, and remove the solvent under reduced pressure.
 - Purify the crude Chloridazon-d5 by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of **Chloridazon-d5**.



Compound	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Aniline-d5	C ₆ H ₂ D ₅ N	98.17	14341-55-2
Phenylhydrazine-d5	C ₆ H ₃ D ₅ N ₂	113.18	106138-89-6
Mucochloric Acid	C4H2Cl2O3	168.96	87-56-9
Chloridazon	C10H8CIN3O	221.64	1698-60-8
Chloridazon-d5	C10H3D5ClN3O	226.67	1246818-99-4[4]

Table 1: Key Compounds and Properties

Reaction Step	Starting Material	Product	Theoretical Yield (%)	Isotopic Purity (%)
1	Aniline-d5	Phenylhydrazine- d5	70-80	>98
2	Phenylhydrazine- d5	Chloridazon-d5	60-70	>98

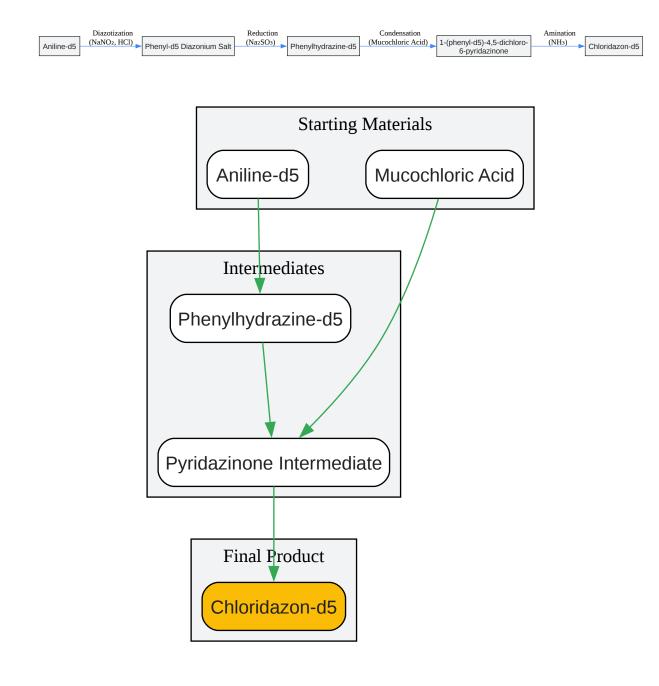
Table 2: Expected Reaction Yields and Purity

Note: The theoretical yields and isotopic purity are estimated based on general synthetic methodologies and may vary depending on specific reaction conditions.

Mandatory Visualizations Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for **Chloridazon-d5**.





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